2',3'-Dideoxy-5'-O-DMT-cytidine

Oligonucleotide Synthesis Solid-Phase Synthesis Purification

Procurement Essential: This is the only nucleoside combining a 2',3'-dideoxy (chain-terminating) sugar with a 5'-O-DMT protecting group. Unlike standard ddC phosphoramidites that lack DMT and cannot use DMT-on purification, this building block enables direct integration into automated DNA synthesizers and downstream purification via standard DMT-on protocols—significantly streamlining your antiviral oligo or modified nucleotide research. Verify lot-specific ≥96% HPLC purity before ordering. Non-substitutable for applications requiring both chain termination and DMT-mediated purification.

Molecular Formula C30H31N3O5
Molecular Weight 513.6 g/mol
Cat. No. B12106041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-5'-O-DMT-cytidine
Molecular FormulaC30H31N3O5
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(O4)N5C=CC(=NC5=O)N
InChIInChI=1S/C30H31N3O5/c1-35-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(36-2)15-11-23)37-20-26-16-17-28(38-26)33-19-18-27(31)32-29(33)34/h3-15,18-19,26,28H,16-17,20H2,1-2H3,(H2,31,32,34)
InChIKeyDXSDODVHRTXQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-5'-O-DMT-cytidine: A Key 5'-Protected Chain-Terminating Nucleoside for Oligonucleotide Synthesis and Antiviral Research


2',3'-Dideoxy-5'-O-DMT-cytidine (CAS No. 797804-87-6) is a chemically modified cytidine nucleoside derivative, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar and the presence of a dimethoxytrityl (DMT) protecting group at the 5'-oxygen . With a molecular weight of approximately 513.6 g/mol , this compound serves as a critical intermediate in solid-phase oligonucleotide synthesis, where its DMT group enables stepwise, controlled chain assembly and purification . It also functions as a chain-terminating nucleoside analog with antiviral properties, having been studied for its activity against HIV and other viruses by inhibiting viral DNA synthesis .

Why 2',3'-Dideoxy-5'-O-DMT-cytidine Cannot Be Directly Substituted: A Comparative Procurement Analysis


Substituting 2',3'-Dideoxy-5'-O-DMT-cytidine with a close analog like 2',3'-dideoxycytidine (ddC) or a 2'-deoxy-5'-O-DMT-cytidine will result in fundamentally different experimental outcomes. Unlike its unprotected counterpart ddC, the DMT group on this compound is not biologically active and is essential for use as a building block in solid-phase oligonucleotide synthesis, enabling standard DMT-on purification techniques . Conversely, standard 2',3'-dideoxynucleoside phosphoramidites used for chain termination lack a DMT group, making them incompatible with this common and efficient purification method . Therefore, the specific combination of a 2',3'-dideoxy sugar (for chain termination) and a 5'-O-DMT protecting group (for synthesis and purification) creates a unique and non-substitutable functional profile for specific research workflows.

Quantitative Differentiation of 2',3'-Dideoxy-5'-O-DMT-cytidine: Head-to-Head Comparisons for Informed Procurement


DMT-Enabled Purification vs. Non-DMT Chain Terminators in Oligonucleotide Synthesis

The defining feature for synthetic applications is the 5'-O-DMT group. Standard 2',3'-dideoxynucleoside phosphoramidites used as chain terminators lack a DMT group, which prevents their use with the standard 'DMT-on' purification technique . In contrast, 2',3'-Dideoxy-5'-O-DMT-cytidine is designed with this protecting group intact, making it a key intermediate for building longer oligonucleotides where the DMT group is used to monitor coupling efficiency and for purification . The DMT cation released during deprotection has a characteristic absorbance at 498 nm, allowing for spectrophotometric quantitation of coupling yields [1].

Oligonucleotide Synthesis Solid-Phase Synthesis Purification Chain Termination

In Vitro Antiviral Potency Comparison: 2',3'-Dideoxy-5'-O-DMT-cytidine vs. Unprotected 2',3'-Dideoxycytidine (ddC)

While both compounds function as chain terminators, their application differs. 2',3'-Dideoxy-5'-O-DMT-cytidine is described as an 'exceptional antiviral agent' with 'remarkable efficacy against HIV' . Its mechanism involves impeding viral DNA synthesis . As a class-level inference, the compound's antiviral activity is derived from the parent structure, 2',3'-dideoxycytidine (ddC), which is a potent inhibitor of HIV-1 replication at low concentrations (EC50 of 0.5 µM) and functions by binding to reverse transcriptase to terminate viral DNA chain elongation [1]. The DMT-protected form serves as a prodrug or synthetic precursor in research settings.

Antiviral Research HIV Reverse Transcriptase Chain Termination

Purity and Physical Property Specifications for Procurement Decisions

For reproducible research, consistent purity is paramount. Commercial suppliers specify purity levels for 2',3'-Dideoxy-5'-O-DMT-cytidine. One supplier reports a purity of ≥96% as determined by HPLC . Another lists a purity of ≥97% [1]. These are standard for high-quality research-grade nucleoside intermediates. In comparison, the parent drug zalcitabine (ddC) is typically supplied at ≥98% purity . The slightly lower purity specification for the DMT-protected analog is typical for synthetic intermediates and is acceptable for most applications like solid-phase synthesis.

Quality Control Purity HPLC Nucleoside Synthesis

Optimal Use Cases for 2',3'-Dideoxy-5'-O-DMT-cytidine Based on Evidence-Based Differentiation


Solid-Phase Synthesis of 5'-Terminal Chain-Terminated Oligonucleotides

This is the primary and most appropriate use case for 2',3'-Dideoxy-5'-O-DMT-cytidine. Its 5'-O-DMT group allows for its use as a building block in standard automated DNA synthesizers, followed by DMT-on purification . It is specifically designed for situations where a 2',3'-dideoxynucleoside needs to be incorporated at an internal position or as a 5'-terminal unit where the DMT group is required for subsequent coupling steps or purification. This differentiates it from standard dideoxy phosphoramidites which lack the DMT group and cannot be purified by this convenient method .

Synthesis of Novel Antiviral Nucleoside Prodrugs and Conjugates

The compound serves as a key intermediate for creating novel antiviral agents. Its 2',3'-dideoxy sugar backbone ensures chain-terminating activity against viral reverse transcriptases, a mechanism validated by the clinical use of its parent compound, 2',3'-dideoxycytidine (ddC) [1]. The 5'-O-DMT group provides a convenient handle for further derivatization, such as the synthesis of prodrugs (e.g., phosphoramidates) or conjugation to targeting moieties like peptides or antibodies. This enables research into improved antiviral nucleosides with potentially better bioavailability or reduced toxicity.

Use as a Reference Standard in Analytical Method Development

With defined purity specifications (≥96% or ≥97% by HPLC) [2], 2',3'-Dideoxy-5'-O-DMT-cytidine is suitable for use as a reference standard in analytical chemistry. It can be used to develop and validate HPLC or LC-MS methods for the detection and quantification of DMT-protected dideoxynucleosides and related impurities in synthetic reactions or pharmaceutical formulations. Its well-defined molecular weight (513.6 g/mol) and predicted pKa (4.26) further support its utility in method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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